molecular formula C21H17NO2 B130953 (R)-4,5,5-Triphenyloxazolidin-2-one CAS No. 156481-74-2

(R)-4,5,5-Triphenyloxazolidin-2-one

Cat. No.: B130953
CAS No.: 156481-74-2
M. Wt: 315.4 g/mol
InChI Key: QCWBJFYOEHCELV-LJQANCHMSA-N
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Description

®-4,5,5-Triphenyloxazolidin-2-one is a chiral oxazolidinone derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural features, which include a five-membered oxazolidinone ring and three phenyl groups. The presence of these phenyl groups imparts significant steric hindrance, making it a valuable chiral auxiliary in asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4,5,5-Triphenyloxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ®-phenylglycinol with triphenylphosphine and diethyl azodicarboxylate (DEAD) to form the oxazolidinone ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of ®-4,5,5-Triphenyloxazolidin-2-one may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-4,5,5-Triphenyloxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

®-4,5,5-Triphenyloxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and protein folding.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-4,5,5-Triphenyloxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a sterically hindered environment that favors the formation of one enantiomer over the other. This is achieved through non-covalent interactions and steric effects that influence the transition state of the reaction.

Comparison with Similar Compounds

Similar Compounds

    (S)-4,5,5-Triphenyloxazolidin-2-one: The enantiomer of ®-4,5,5-Triphenyloxazolidin-2-one, with similar structural features but opposite chirality.

    4-Phenyl-2-oxazolidinone: A simpler oxazolidinone derivative with only one phenyl group.

    5,5-Diphenyloxazolidin-2-one: Another oxazolidinone derivative with two phenyl groups.

Uniqueness

®-4,5,5-Triphenyloxazolidin-2-one is unique due to its three phenyl groups, which provide significant steric hindrance and enhance its effectiveness as a chiral auxiliary. This makes it particularly valuable in asymmetric synthesis, where the control of stereochemistry is crucial.

Properties

IUPAC Name

(4R)-4,5,5-triphenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2/c23-20-22-19(16-10-4-1-5-11-16)21(24-20,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H,(H,22,23)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWBJFYOEHCELV-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565406
Record name (4R)-4,5,5-Triphenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156481-74-2
Record name (4R)-4,5,5-Triphenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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